molecular formula C14H9ClF3NO3 B563797 rac 7-Hydroxy Efavirenz-d4 (Major) CAS No. 1189857-89-3

rac 7-Hydroxy Efavirenz-d4 (Major)

Cat. No. B563797
CAS RN: 1189857-89-3
M. Wt: 335.7
InChI Key: GZMDZAYFVCXHFM-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“rac 7-Hydroxy Efavirenz-d4 (Major)” is an isotope-labeled metabolite of Efavirenz . It is primarily used for research purposes . The molecular formula of this compound is C14H5D4ClF3NO3 and it has a molecular weight of 335.70 .


Molecular Structure Analysis

The molecular formula of “rac 7-Hydroxy Efavirenz-d4 (Major)” is C14H5D4ClF3NO3 . This indicates that the molecule contains 14 carbon atoms, 5 hydrogen atoms, 4 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of “rac 7-Hydroxy Efavirenz-d4 (Major)” is 335.70 . The molecular formula is C14H5D4ClF3NO3 . These properties can be used to identify the compound in research settings.

Mechanism of Action

While the specific mechanism of action for “rac 7-Hydroxy Efavirenz-d4 (Major)” is not provided, Efavirenz, the parent compound, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs work by inhibiting the activity of reverse transcriptase, a viral enzyme that transcribes viral RNA into DNA .

Safety and Hazards

“rac 7-Hydroxy Efavirenz-d4 (Major)” is intended for research use only . It’s important to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . Use of personal protective equipment is recommended .

properties

IUPAC Name

6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMDZAYFVCXHFM-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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